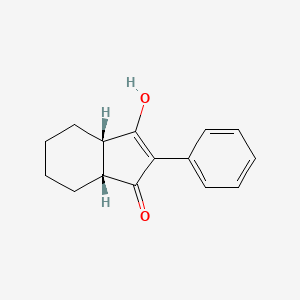
2-(Chloromethyl)-3-nitronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-3-nitronaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a chloromethyl group at the second position and a nitro group at the third position of the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-nitronaphthalene typically involves the nitration of 2-(Chloromethyl)naphthalene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions are carefully controlled to ensure the selective introduction of the nitro group at the third position of the naphthalene ring.
Nitration Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of continuous flow reactors allows for better control over reaction parameters, improved safety, and higher yields.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-3-nitronaphthalene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions to form corresponding naphthoquinones.
Common Reagents and Conditions
-
Nucleophilic Substitution
Reagents: Amines, thiols, alkoxides.
Conditions: Typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
-
Reduction
Reagents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Conditions: Hydrogenation reactions are conducted under atmospheric or higher pressures, while metal hydride reductions are performed at room temperature.
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Oxidation reactions are carried out in acidic or basic media, depending on the reagent used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted naphthalene derivatives.
Reduction: Formation of 2-(Chloromethyl)-3-aminonaphthalene.
Oxidation: Formation of naphthoquinone derivatives.
科学的研究の応用
2-(Chloromethyl)-3-nitronaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.
Biological Studies: It is employed in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions and metabolic pathways.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of 2-(Chloromethyl)-3-nitronaphthalene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The chloromethyl group can participate in alkylation reactions with nucleophilic sites in biomolecules, potentially disrupting their normal function.
類似化合物との比較
Similar Compounds
2-(Chloromethyl)-1-nitronaphthalene: Similar structure but with the nitro group at the first position.
2-(Bromomethyl)-3-nitronaphthalene: Similar structure but with a bromomethyl group instead of a chloromethyl group.
2-(Chloromethyl)-3-nitrobenzene: Similar structure but with a benzene ring instead of a naphthalene ring.
Uniqueness
2-(Chloromethyl)-3-nitronaphthalene is unique due to the specific positioning of the chloromethyl and nitro groups on the naphthalene ring This unique arrangement imparts distinct chemical reactivity and biological activity compared to its analogs
特性
CAS番号 |
77802-34-7 |
|---|---|
分子式 |
C11H8ClNO2 |
分子量 |
221.64 g/mol |
IUPAC名 |
2-(chloromethyl)-3-nitronaphthalene |
InChI |
InChI=1S/C11H8ClNO2/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13(14)15/h1-6H,7H2 |
InChIキー |
CBOPVDPLELIALQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C(=CC2=C1)CCl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinazoline](/img/structure/B11880814.png)
![N-[1-(4-methoxyphenyl)-2-methylpropan-2-yl]acetamide](/img/structure/B11880823.png)

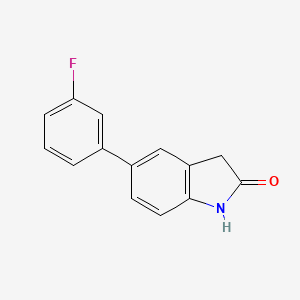

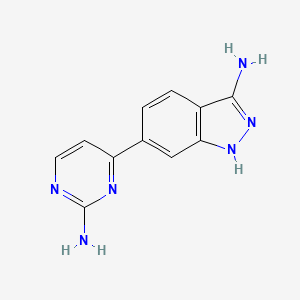
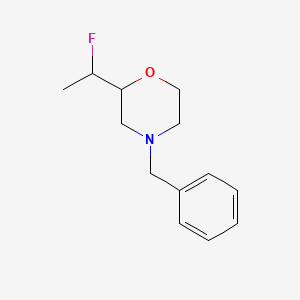

![tert-butyl (5R)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B11880881.png)

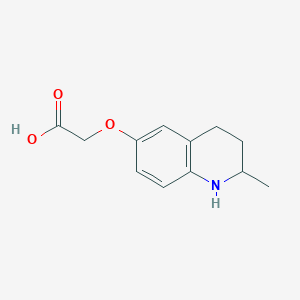

![6-((Tetrahydro-2H-pyran-2-yl)oxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B11880901.png)
